Kinase Selectivity Profiling of KT5823 vs. Parent K‑252a and Isoform‑Selective Analog KT5720
In the foundational characterization of the K‑252 compound family, K‑252a inhibited PKG, PKA, and PKC with nearly equal potency (Ki ≈ 18–25 nM across all three kinases), representing a non‑selective inhibitor [1]. In contrast, KT5823 achieves marked kinase discrimination: Ki = 0.23 µM (230 nM) for PKG, 4 µM for PKC, and >10 µM for PKA . The selectivity ratios are approximately 17‑fold for PKG over PKC and >43‑fold for PKG over PKA. For comparison, the PKA‑directed analog KT5720 exhibits a Ki of 60 nM for PKA and substantially weaker inhibition of PKG [1]. Thus, KT5823 provides a selectivity window that K‑252a cannot offer, enabling pathway dissection where concomitant PKC/PKA inhibition would confound interpretation.
| Evidence Dimension | In vitro kinase inhibition potency (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | KT5823: PKG Ki = 0.23 µM; PKC Ki = 4 µM; PKA Ki > 10 µM |
| Comparator Or Baseline | K‑252a: PKG/PKA/PKC Ki = 18–25 nM (non‑selective); KT5720: PKA Ki = 60 nM (PKA‑selective) |
| Quantified Difference | KT5823 shows ~10‑fold lower absolute PKG potency than K‑252a but >17‑fold selectivity for PKG over PKC and >43‑fold over PKA; K‑252a has ~1‑fold selectivity (non‑selective). |
| Conditions | Biochemical kinase assays using purified enzymes; competitive inhibition with respect to ATP [1]. |
Why This Matters
Researchers requiring PKG‑specific pathway interrogation without off‑target PKC/PKA engagement should select KT5823 rather than the non‑selective K‑252a or PKA‑biased KT5720.
- [1] Kase H et al. Biochem Biophys Res Commun. 1987;142(2):436-440. doi:10.1016/0006-291X(87)90293-2 View Source
